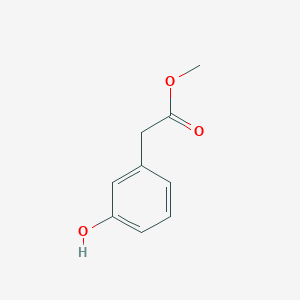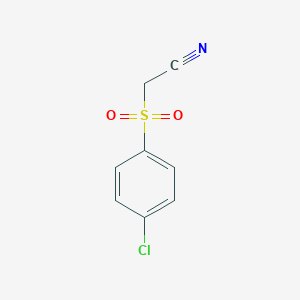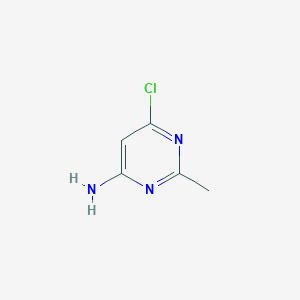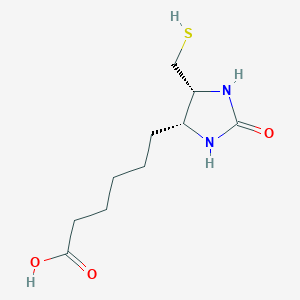
2-Phenethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenethylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
2-Phenethylquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In material science, this compound has been used as a building block for the synthesis of organic semiconductors and fluorescent probes. In organic synthesis, this compound has been used as a starting material for the synthesis of various compounds, including alkaloids and heterocycles.
作用机制
The mechanism of action of 2-Phenethylquinoline is not well understood. However, it has been suggested that its biological activities are mediated through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II (Topo II).
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial activities. In vivo studies have shown that it possesses analgesic and anticonvulsant activities.
实验室实验的优点和局限性
The advantages of using 2-Phenethylquinoline in lab experiments include its ease of synthesis, low cost, and broad range of biological activities. However, its limitations include its low solubility in water, which can limit its use in aqueous-based assays, and its potential toxicity, which can limit its use in vivo studies.
未来方向
There are several future directions for the study of 2-Phenethylquinoline. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Finally, more studies are needed to evaluate its safety and toxicity in vivo and to identify potential drug candidates for various diseases.
合成方法
The synthesis of 2-Phenethylquinoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino-acid in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
属性
| 1613-41-8 | |
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2 |
InChI 键 |
OKKXXGHSFMJXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


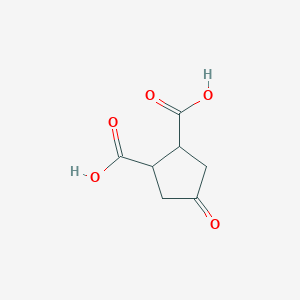
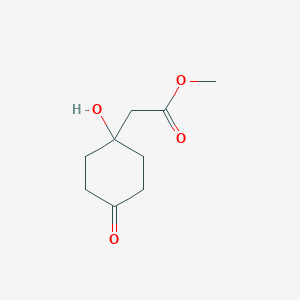


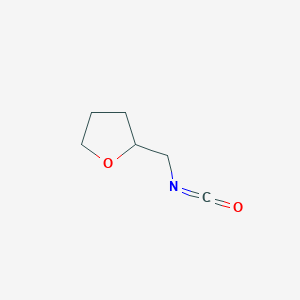
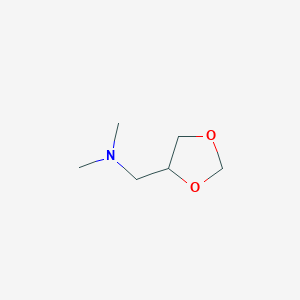
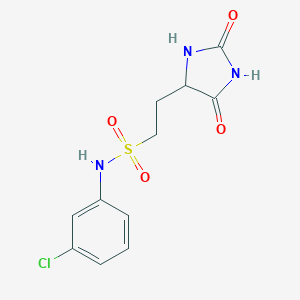
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
